Mebeverine Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-18(12-6-7-17(19)21-4)14(2)13-15-8-10-16(20-3)11-9-15/h8-11,14H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUWPEBUHAHGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)OC)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Mebeverine Acid Methyl Ester can be synthesized through esterification reactions involving mebeverine and methanol. The process typically involves the use of acid catalysts such as sulfuric acid to facilitate the reaction. The reaction conditions include maintaining a temperature range of 60-70°C and continuous stirring to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms. The use of high-purity reagents and solvents ensures the production of a high-quality ester. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Mebeverine Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield mebeverine and methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Mebeverine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Treatment of Gastrointestinal Disorders
- Irritable Bowel Syndrome (IBS) : Mebeverine Acid Methyl Ester is used to manage IBS symptoms, including abdominal pain and discomfort caused by intestinal spasms. Clinical studies indicate that mebeverine significantly reduces abdominal pain compared to placebo .
- Functional Bowel Disorders : The compound has shown effectiveness in treating various functional bowel disorders, including mucous colitis and spastic colon .
-
Formulation Development
- Dosage Forms : Research has focused on optimizing dosage forms for localized delivery to the lower gastrointestinal tract, enhancing therapeutic outcomes while minimizing systemic side effects . Novel formulations aim to improve solubility and bioavailability, making mebeverine more effective as a treatment option.
Case Study 1: Efficacy in IBS Management
A systematic review analyzed multiple clinical trials involving mebeverine for IBS treatment. The review included 22 studies, demonstrating a significant decrease in abdominal pain among patients treated with mebeverine compared to those receiving placebo. The overall findings suggest that mebeverine is well tolerated with minimal side effects .
Case Study 2: Localized Delivery Mechanisms
Research into localized delivery methods for mebeverine has shown promising results. Studies indicate that administering the drug directly to the lower gastrointestinal tract can enhance its antispasmodic activity compared to traditional systemic administration . This approach aims to maximize therapeutic benefits while minimizing systemic exposure.
Mechanism of Action
Mebeverine Acid Methyl Ester exerts its effects by directly acting on the smooth muscles of the gastrointestinal tract. It inhibits the influx of calcium ions into the muscle cells, preventing muscle contraction and thereby relieving spasms . The compound also has a local anesthetic effect, which contributes to its antispasmodic properties. The primary molecular targets include calcium channels and muscarinic receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Mebeverine Acid Methyl Ester belongs to the broader class of methyl esters derived from aromatic or aliphatic acids. Below is a detailed comparison with structurally and functionally related compounds:
Benzoic Acid Derivatives
Aspirin Methyl Ester (Methyl Acetylsalicylate)
- Structure : Methyl ester of 2-acetoxybenzoic acid.
- Key Differences : Contains an acetylated hydroxyl group at the ortho position, unlike the methoxy groups in veratric acid methyl ester.
- Stability : More resistant to hydrolysis than mebeverine due to steric hindrance from the acetyl group .
- Applications : Used as a prodrug for aspirin in research settings.
Key Differences: Lacks substituents on the benzene ring, resulting in lower polarity and higher lipophilicity compared to veratric acid methyl ester . Applications: Common in fragrance and flavor industries.
Fatty Acid Methyl Esters (FAMEs)
FAMEs, such as palmitic acid methyl ester (C16:0) and linoleic acid methyl ester (C18:2), are structurally distinct due to their long aliphatic chains:
- Metabolic Stability : Highly stable under physiological conditions, unlike mebeverine, which undergoes rapid hydrolysis .
- Analytical Methods : Routily quantified via GC-MS (e.g., Fig. 1 in and ) .


- Applications : Primarily used in biodiesel production and nutritional studies .


Bile Acid Derivatives
Pharmacokinetic and Metabolic Comparisons
Data Tables
Table 1: Structural Comparison of Methyl Esters
| Compound | Formula | Functional Groups | Molecular Weight |
|---|---|---|---|
| This compound | C₁₀H₁₂O₄ | 3,4-dimethoxybenzoate | 196.20 g/mol |
| Aspirin Methyl Ester | C₁₀H₁₀O₄ | 2-acetoxybenzoate | 194.18 g/mol |
| Hyodeoxycholic Acid Methyl Ester | C₂₇H₄₄O₅ | Hydroxylated steroid | 460.64 g/mol |
| Palmitic Acid Methyl Ester | C₁₇H₃₄O₂ | Aliphatic C16 chain | 270.45 g/mol |
Table 2: Analytical Methods for Detection
| Compound | Preferred Method | Key Ions/Peaks | Reference |
|---|---|---|---|
| Mebeverine Metabolites | GC-MS | m/z 167 (veratric acid) | |
| FAMEs | GC-MS | m/z 270 (C16:0) | |
| Hyodeoxycholic Acid Methyl Ester | LC-MS | m/z 460 [M+H]⁺ |
Biological Activity
Mebeverine Acid Methyl Ester, a derivative of mebeverine, is primarily recognized for its antispasmodic properties, particularly in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy, safety profile, and recent research findings.
Overview of Mebeverine
Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract. It alleviates spasms without affecting normal gut motility and is often utilized in managing IBS symptoms. The compound is metabolized into veratric acid and mebeverine alcohol, which contribute to its therapeutic effects .
Pharmacological Properties
Pharmacodynamics :
- Mebeverine functions by inhibiting calcium channels and modulating smooth muscle contractions, leading to muscle relaxation in the intestines. This action is essential in alleviating symptoms associated with IBS, such as abdominal pain and discomfort .
Pharmacokinetics :
- After oral administration, mebeverine is rapidly absorbed and metabolized. It has a high bioavailability when delivered to the lower gastrointestinal tract, which enhances its antispasmodic efficacy compared to systemic administration .
Efficacy in Clinical Studies
A systematic review of clinical trials has established that mebeverine effectively reduces abdominal pain and improves overall symptoms in IBS patients. Notably, a meta-analysis involving 22 studies indicated that mebeverine significantly alleviates abdominal pain compared to placebo treatments .
Table 1: Summary of Clinical Trials on Mebeverine
| Study Type | Number of Patients | Significant Findings |
|---|---|---|
| Randomized Trials | 555 | Clinical improvement in IBS symptoms |
| Observational Studies | Various | Low incidence of side effects |
| Meta-Analysis | 22 studies | Significant reduction in abdominal pain |
Safety Profile
Mebeverine is generally well-tolerated with a low incidence of adverse effects. Commonly reported side effects include headaches and mild gastrointestinal disturbances; however, these are not significantly higher than those observed with placebo treatments .
Recent Research Developments
Recent studies have explored novel derivatives of mebeverine that exhibit enhanced spasmolytic activity and anti-inflammatory effects. For instance, research on new mebeverine analogs demonstrated improved efficacy in regulating bowel function and reducing inflammation markers associated with IBS .
Case Study: Efficacy of Novel Mebeverine Derivatives
In a comparative study involving several new compounds derived from mebeverine:
- Compound A showed superior spasmolytic activity compared to standard mebeverine.
- Compound B exhibited significant anti-inflammatory properties by modulating interleukin levels in treated patients.
These findings suggest that ongoing research into mebeverine derivatives may yield more effective treatments for IBS with fewer side effects.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Mebeverine Acid Methyl Ester in laboratory settings?
this compound is synthesized via enzymatic hydrolysis of mebeverine hydrochloride using esterases, yielding veratric acid and mebeverine alcohol as intermediates . For methylation, transesterification with acid-catalyzed methanol (e.g., 1% sulfuric acid in methanol) is commonly employed to convert free fatty acids to methyl esters . Characterization involves GC-MS or HPLC with polar capillary columns (e.g., SP™-2560) for separation and identification of ester derivatives. NMR (¹H/¹³C) and elemental analysis are critical for confirming structural identity and purity .
Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used. For example, a 75 m SP™-2560 column resolves cis/trans isomers, while a 37-component FAME mix can serve as a reference standard . HPLC with C18 columns and UV detection (e.g., 205 nm) is suitable for non-volatile derivatives. Method validation should include recovery studies using spiked plasma or tissue samples and adherence to ICH guidelines for precision (<5% RSD) .
Q. How can researchers ensure the purity and stability of this compound during storage?
Store the compound in amber vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Purity is assessed via GC-FID (≥95% peak area) and monitored using accelerated stability studies (e.g., 40°C/75% RH for 6 months). Impurity profiling should identify degradation products like free fatty acids or oxidized esters .
Advanced Research Questions
Q. What experimental design considerations are critical for pharmacokinetic studies of this compound metabolites?
Pharmacokinetic studies require a crossover design with controlled dosing (e.g., 135 mg oral administration) and serial blood sampling to track DMAC (demethylated carboxylic acid), the primary metabolite. LC-MS/MS quantification should use stable isotope-labeled internal standards (e.g., deuterated DMAC) to correct for matrix effects. Non-compartmental analysis (NCA) calculates AUC, Cmax, and t1/2 (e.g., DMAC t1/2 = 2.45 h) .
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
Discrepancies in metabolic pathways (e.g., esterase vs. cytochrome P450 involvement) require comparative studies using specific enzyme inhibitors (e.g., paraoxon for esterase inhibition) and hepatocyte incubation models. Isotopic tracing (e.g., ¹⁴C-labeled esters) coupled with high-resolution MS can map alternative pathways .
Q. What advanced chromatographic strategies address co-elution challenges in FAME analysis?
Two-dimensional GC (GC×GC) with a polar/non-polar column combination improves resolution of structurally similar esters. For complex matrices, silver-ion chromatography pre-separates cis/trans isomers prior to GC-MS. Multivariate calibration (e.g., PLS regression) enhances quantification accuracy in overlapping peaks .
Q. How should researchers optimize derivatization protocols for low-abundance this compound in trace analysis?
Microwave-assisted derivatization (5–10 min at 50°C) with BF3-methanol increases yield for trace analytes. Solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) pre-concentrates esters from biological fluids. Method sensitivity is validated via LOD/LOQ calculations (e.g., LOQ ≤ 10 ng/mL) .
Methodological Rigor and Reporting
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including exact reaction conditions, instrument parameters (e.g., oven ramp rates), and raw data deposition in supplementary files .
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-laboratory variability in FAME quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




